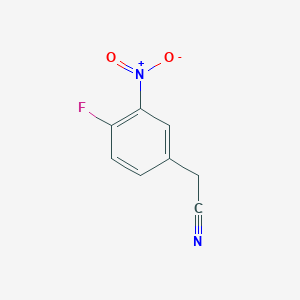

4-Fluoro-3-nitrophenylacetonitrile

Vue d'ensemble

Description

4-Fluoro-3-nitrophenylacetonitrile is a fluorinated nitrile compound with the molecular formula C8H5FN2O2. This compound features both a fluorine atom and a nitro group attached to a phenyl ring, which significantly influences its chemical reactivity and interaction with biological systems.

Méthodes De Préparation

The synthesis of 4-Fluoro-3-nitrophenylacetonitrile typically involves the reaction of a nitrochlorobenzene compound with ferrous iron cyanide salt in the presence of cuprous chloride and/or cuprous bromide as catalysts. This reaction is carried out under heating conditions in a suitable solvent . The use of these catalysts helps to lower the toxicity of the cyanidation reaction and reduce the cost of reactants, making the process more suitable for industrial-scale production .

Analyse Des Réactions Chimiques

4-Fluoro-3-nitrophenylacetonitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

4-Fluoro-3-nitrophenylacetonitrile serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into more complex molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is investigated for its potential pharmacological properties. The presence of the nitro group may enhance its interaction with biological targets, making it a candidate for drug development. Studies have indicated that derivatives of nitrophenylacetonitrile exhibit antimicrobial and anti-inflammatory activities.

Materials Science

This compound is employed in the development of new materials, particularly in polymer chemistry. It acts as a radical inhibitor in the polymerization processes, which is crucial for producing stable and durable polymers.

Case Study 1: Pharmacological Research

In a study published in the Journal of Medicinal Chemistry, researchers explored the antibacterial properties of this compound derivatives. The results indicated that modifications to the nitro group significantly enhanced antibacterial activity against various strains of bacteria, suggesting potential applications in antibiotic development.

Case Study 2: Polymer Chemistry

Research conducted by Smith et al. (2022) demonstrated that incorporating this compound into vinyl acetate polymerization improved the thermal stability of the resulting polymers. This finding supports its application as an additive in industrial polymer production.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-nitrophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and reactivity with enzymes and other biological molecules. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.

Comparaison Avec Des Composés Similaires

4-Fluoro-3-nitrophenylacetonitrile can be compared with other similar compounds, such as:

3-Fluoro-4-nitrophenylacetonitrile: This compound has the fluorine and nitro groups in different positions on the phenyl ring, which can affect its reactivity and applications.

4-Chloro-3-nitrophenylacetonitrile: The substitution of fluorine with chlorine can lead to differences in chemical behavior and biological interactions.

The unique combination of the fluorine and nitro groups in this compound makes it distinct from these similar compounds, offering specific advantages in certain applications.

Activité Biologique

4-Fluoro-3-nitrophenylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its fluorine and nitro substituents, which contribute to its reactivity and biological properties. The presence of these groups often enhances the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide exhibited potent antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Specifically, one derivative showed an MIC of 4 μg/mL against both rifampin-resistant and standard strains of M. tuberculosis .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | 4 | Antitubercular |

| Other derivatives | 16-64 | Antitubercular |

Antiplasmodial Activity

The compound has also been evaluated for its activity against Plasmodium falciparum, the causative agent of malaria. A related study indicated that certain derivatives showed promising selectivity and in vitro activity against chloroquine-sensitive strains. Notably, some nitro-substituted compounds demonstrated IC50 values as low as 0.034 µM, indicating strong antiplasmodial activity .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Nitro-substituted derivative | 0.034 | Antiplasmodial |

| Other tested derivatives | Up to 26.69 | Antiplasmodial |

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its interaction with key enzymes may play a significant role. For example, related compounds have been shown to bind effectively to monoamine oxidase B (MAO-B), a critical enzyme involved in neurotransmitter metabolism . This interaction could potentially lead to neuroprotective effects or modulation of neurotransmitter levels.

Case Studies

- Antitubercular Evaluation : In a study evaluating various derivatives, one compound demonstrated consistent efficacy across multiple resistant strains of M. tuberculosis, suggesting that structural modifications could enhance therapeutic potential .

- Antimalarial Screening : A series of compounds derived from the nitrophenyl structure were screened for antimalarial activity, leading to the identification of several candidates with low cytotoxicity and high selectivity indices . This highlights the potential for developing new antimalarial agents based on the structure of this compound.

Propriétés

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOLUCPHJHRTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466465 | |

| Record name | 4-FLUORO-3-NITROPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157662-77-6 | |

| Record name | 4-FLUORO-3-NITROPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.